molecular formula C23H26N4O4S B11482530 3-[(phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-[(phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11482530
M. Wt: 454.5 g/mol
InChI Key: HBMLYDDKHFLATP-UHFFFAOYSA-N
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Description

3-[(BENZENESULFONYL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(BENZENESULFONYL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(BENZENESULFONYL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(BENZENESULFONYL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(BENZENESULFONYL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[(PIPERIDIN-1-YL)METHYL]PHENYL derivatives: These compounds share a similar piperidine and phenyl structure but differ in their functional groups.

    1,2,4-Oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring system but different substituents can exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of 3-[(BENZENESULFONYL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C23H26N4O4S/c28-22(23-25-21(26-31-23)17-32(29,30)20-7-3-1-4-8-20)24-15-18-9-11-19(12-10-18)16-27-13-5-2-6-14-27/h1,3-4,7-12H,2,5-6,13-17H2,(H,24,28)

InChI Key

HBMLYDDKHFLATP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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